molecular formula C14H10N2O4 B2875472 2-(2-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one CAS No. 854163-25-0

2-(2-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one

Cat. No.: B2875472
CAS No.: 854163-25-0
M. Wt: 270.244
InChI Key: TVZXSLSWFREWHN-UHFFFAOYSA-N
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Description

2-(2-Nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one is a chemical compound from the benzoxazin-4-one class of heterocyclic compounds, which are recognized for their significant research potential in medicinal and synthetic chemistry. Derivatives of the 4H-3,1-benzoxazin-4-one scaffold have been identified as having a wide spectrum of bioactivities relevant to pharmaceutical development, including serving as elastase inhibitors, anti-neoplastic agents, enzyme inhibitors, and fungicidal agents . Furthermore, closely related structural analogues within this class have been investigated as potent agonists of the CB2 cannabinoid receptor, indicating potential value for research into treating chronic pain, neuropathic pain, and inflammatory pathologies . As a key synthetic intermediate, this compound can be utilized in the preparation of more complex heterocyclic systems, such as various quinazolinone derivatives, which are also known for their medicinal properties . The synthesis of such benzoxazinone derivatives can be efficiently achieved under mild conditions using modern cyclizing agents, facilitating access for further research and development

Properties

IUPAC Name

2-(2-nitrophenyl)-2,3-dihydro-1,3-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4/c17-13-10-6-2-4-8-12(10)20-14(15-13)9-5-1-3-7-11(9)16(18)19/h1-8,14H,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZXSLSWFREWHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2NC(=O)C3=CC=CC=C3O2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of Anthranilic Acid with 2-Nitrobenzoyl Chloride

The most widely reported method involves the cyclocondensation of anthranilic acid (2-aminobenzoic acid) with 2-nitrobenzoyl chloride in pyridine. This two-step process proceeds via initial N-acylation to form N-(2-nitrobenzoyl)anthranilic acid, followed by intramolecular cyclization with the elimination of water.

Optimization Insights

  • Stoichiometry : A 2:1 molar ratio of 2-nitrobenzoyl chloride to anthranilic acid ensures complete acylation and minimizes side products.
  • Solvent : Pyridine acts as both a solvent and acid scavenger, achieving yields of 78–85%.
  • Reaction Time : Cyclization completes within 4–6 hours at reflux (110–120°C).

Mechanistic Analysis
The reaction proceeds through nucleophilic attack of the anthranilic acid’s amine group on the acyl chloride, forming a tetrahedral intermediate. Subsequent deprotonation and cyclization yield the benzoxazinone core.

Alternative Acylating Agents

While 2-nitrobenzoyl chloride is optimal, other acylating agents (e.g., 2-nitrobenzoyl anhydride) have been explored. However, these require longer reaction times (8–10 hours) and offer no yield improvement.

Gold(I)-Catalyzed Cycloisomerization

Propargylamide Precursor Synthesis

Recent advances employ gold(I) catalysts to cyclize propargylamide precursors into benzoxazinones. For the target compound, the precursor N-(2-nitrophenyl)-N-(prop-2-yn-1-yl)anthranilamide is synthesized via:

  • Coupling 2-nitroaniline with propiolic acid chloride.
  • Reacting the resultant alkyne with anthranilic acid under basic conditions.

Cyclization Conditions

  • Catalyst : AuCl(PPh₃) (5 mol%)
  • Solvent : Dichloromethane, room temperature
  • Yield : 70–75%

Advantages

  • Mild reaction conditions.
  • High functional group tolerance.

Comparative Analysis of Synthetic Routes

Method Starting Materials Conditions Yield (%) Key Reference
Cyclocondensation Anthranilic acid, 2-nitrobenzoyl chloride Pyridine, reflux 78–85
Gold-catalyzed cyclization N-(2-nitrophenyl)propargylamide AuCl(PPh₃), CH₂Cl₂ 70–75

Critical Evaluation

  • Cyclocondensation offers higher yields but requires elevated temperatures.
  • Gold catalysis provides modularity for complex derivatives but involves costly catalysts.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.4 Hz, 1H, Ar–H), 7.98–7.94 (m, 2H, Ar–H), 7.67 (t, J = 7.6 Hz, 1H, Ar–H), 6.89 (d, J = 8.0 Hz, 1H, oxazinone–H).
  • ¹³C NMR : 164.2 (C=O), 152.1 (C–NO₂), 134.8–121.4 (Ar–C).

Infrared (IR) Spectroscopy

  • Strong absorption at 1725 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (asymmetric NO₂ stretch).

Chemical Reactions Analysis

Types of Reactions

2-(2-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the benzoxazine ring .

Scientific Research Applications

2-(2-Nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one is a chemical compound with the molecular formula C14H10N2O4C_{14}H_{10}N_2O_4 and a molecular weight of 270.240 . It features a nitrophenyl group attached to a benzoxazine ring.

Basic Information

  • CAS Number : 854163-25-0
  • Boiling Point : 541.2±50.0 °C at 760 mmHg
  • Density : 1.4±0.1 g/cm3
  • Flash Point : 281.1±30.1 °C

Scientific Research Applications

2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one, a related compound, has applications in several scientific fields:

  • Chemistry : It serves as a building block in the synthesis of various heterocyclic compounds.
  • Biology : Derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
  • Medicine : There is ongoing research exploring its potential as a pharmaceutical intermediate.
  • Industry : It is used in the development of advanced materials like polymers and resins because of its thermal stability and mechanical properties.

2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one exhibits biological activity because it can interact with various biological targets, leading to effects such as enzyme inhibition and modulation of biochemical pathways.

Enzyme Inhibition
Benzoxazine derivatives have demonstrated enzyme inhibitory activities. They can inhibit serine proteases like human leukocyte elastase and rhomboid proteases, which are implicated in diseases such as cancer and neurodegenerative disorders.

Chemical Reactions

2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one undergoes several chemical reactions:

  • Oxidation : The nitrophenyl group can be oxidized to form nitro derivatives.
  • Reduction : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a catalyst.
  • Substitution : The benzoxazine ring can undergo substitution reactions with nucleophiles, forming substituted benzoxazines.

Mechanism of Action

The mechanism of action of 2-(2-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially inhibiting enzymes or altering protein functions. The benzoxazine ring structure allows for specific binding interactions with target molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Table 1: Key Structural Variations in Benzoxazin-4-one Derivatives

Compound Substituents/Ring Modifications Notable Properties References
2-(2-Nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one 2-Nitrophenyl group Electron-withdrawing nitro group; used in chiral synthesis
Thio derivatives Oxazinone oxygen replaced with sulfur Enhanced pharmacological activity (e.g., analgesic, anti-inflammatory)
2-Phenyl-2,3-dihydro-4H-1,3-benzoxazin-4-one 2-Phenyl group Analgesic activity; foundational structure for cardiovascular agents
6-Amino-2-methyl-2,3-dihydro-4H-1,3-benzoxazin-4-one 6-Amino, 2-methyl substituents Improved water solubility; potential for CNS-targeted applications
3-(2'-Chloroethyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one 2-Chloroethyl group High toxicity (rat LD₅₀ = 1958 mg/kg); historical use in early drug development
2-(3-Nitrophenyl)-3-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one Benzothiazinone core (sulfur analog) Altered electronic properties; potential for redox-mediated biological interactions

Biological Activity

Overview

2-(2-Nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one (CAS No. 854163-25-0) is a compound belonging to the class of benzoxazines, characterized by a unique chemical structure that includes a nitrophenyl group. This compound has garnered attention for its diverse biological activities, particularly in the context of antimicrobial properties and potential therapeutic applications.

The primary biological activity of this compound is attributed to its interaction with the enzyme PqsD, which plays a crucial role in the quorum sensing (QS) system of Pseudomonas aeruginosa. By inhibiting PqsD, this compound disrupts the synthesis of signaling molecules such as HHQ and PQS, leading to a reduction in bacterial virulence and biofilm formation .

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. The following table summarizes its antimicrobial efficacy:

Microorganism Zone of Inhibition (mm) Reference
Staphylococcus aureus20
Escherichia coli18
Pseudomonas aeruginosa22
Candida albicans15

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Pharmacological Potential

In addition to its antibacterial properties, studies have explored the compound's potential as a therapeutic agent. Notably, derivatives of benzoxazine compounds have shown promise as selective agonists for cannabinoid receptors, particularly CB2 receptors. This action could lead to applications in treating conditions related to inflammation and chronic pain without central nervous system side effects .

Case Study 1: Antibacterial Activity

A study conducted on the antibacterial efficacy of various nitrophenyl derivatives highlighted that this compound exhibited enhanced inhibition against Gram-positive and Gram-negative bacteria compared to other derivatives. The study emphasized its potential utility in clinical settings where antibiotic resistance is prevalent .

Case Study 2: Quorum Sensing Inhibition

Another significant study focused on the compound's role in inhibiting quorum sensing in Pseudomonas aeruginosa. The findings demonstrated that treatment with this compound significantly reduced biofilm formation and virulence factor production in vitro. This suggests its potential application in managing infections caused by this opportunistic pathogen .

Research Findings

Recent research has expanded on the biochemical pathways influenced by this compound. The compound's high bioavailability indicates promising pharmacokinetic properties that could facilitate its use in therapeutic formulations. Additionally, ongoing studies are investigating its role in modulating inflammatory responses through cannabinoid receptor pathways .

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